(2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate
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Overview
Description
(2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a cyano group, a propoxyphenyl group, and a prop-2-enoate moiety. These features contribute to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Propoxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxyphenyl bromide.
Coupling with 2-propan-2-ylphenyl Acetate: The 4-propoxyphenyl bromide is then coupled with 2-propan-2-ylphenyl acetate in the presence of a palladium catalyst to form the desired product.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the propoxyphenyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the propoxyphenyl moiety play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2-propan-2-ylphenyl) (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
- (2-propan-2-ylphenyl) (E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
- (2-propan-2-ylphenyl) (E)-2-cyano-3-(4-butoxyphenyl)prop-2-enoate
Uniqueness
(2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity and selectivity.
Properties
IUPAC Name |
(2-propan-2-ylphenyl) (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-13-25-19-11-9-17(10-12-19)14-18(15-23)22(24)26-21-8-6-5-7-20(21)16(2)3/h5-12,14,16H,4,13H2,1-3H3/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBVXZUWNUCCFV-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC2=CC=CC=C2C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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